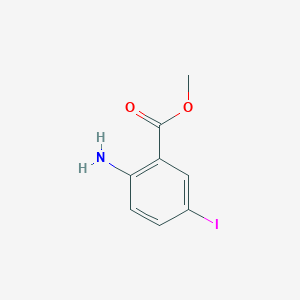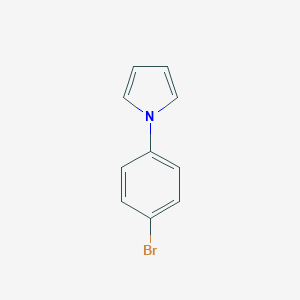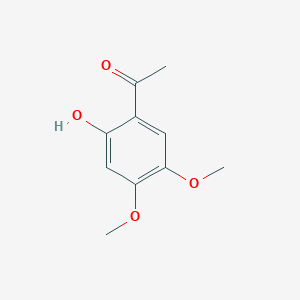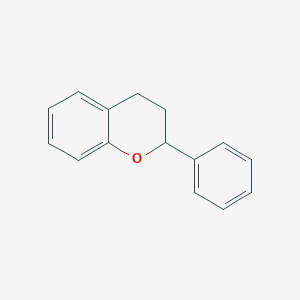
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. It belongs to the class of psychoactive substances known as "bath salts" and has been associated with serious health problems and addiction. However, MDPV also has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction.
作用機序
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. This can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also cause anxiety, paranoia, and psychosis in some users. Long-term use of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can lead to addiction, cognitive impairment, and other health problems.
実験室実験の利点と制限
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. It can also be used to study the effects of drug addiction on the brain and behavior. However, there are also limitations to its use, including its potential for abuse and addiction, as well as the ethical concerns surrounding the use of psychoactive substances in research.
将来の方向性
There are many potential future directions for research involving 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, including the development of new treatments for drug addiction, the study of the long-term effects of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione use, and the exploration of its potential as a therapeutic agent for other conditions. Researchers may also investigate the effects of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione on other neurotransmitters and receptor systems in the brain, as well as its interactions with other drugs and substances.
合成法
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine, formaldehyde, and ammonium chloride.
科学的研究の応用
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This can help researchers better understand the mechanisms of addiction and develop new treatments for drug addiction.
特性
CAS番号 |
89143-26-0 |
|---|---|
製品名 |
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione |
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)18-15(19)11-14(16(18)20)17-9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
InChIキー |
VKRKHWUEEOGHSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
その他のCAS番号 |
89143-26-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)









![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)